molecular formula C14H12N6O3S B6543874 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide CAS No. 1207008-19-2

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide

Cat. No.: B6543874
CAS No.: 1207008-19-2
M. Wt: 344.35 g/mol
InChI Key: SRUCWVNPLDMVQK-UHFFFAOYSA-N
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Description

N-[4-(Carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a carbamoylmethyl group at position 4 and an acetamide linker connected to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The benzotriazinone moiety is notable for its planar aromatic system, which may facilitate π-π stacking interactions in biological or crystalline environments .

Properties

IUPAC Name

2-[2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c15-11(21)5-8-7-24-14(16-8)17-12(22)6-20-13(23)9-3-1-2-4-10(9)18-19-20/h1-4,7H,5-6H2,(H2,15,21)(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUCWVNPLDMVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide involves a multi-step process beginning with the formation of the thiazole and benzotriazine intermediates. Typically, the synthetic route includes the following key steps:

  • Thiazole ring formation via condensation reactions.

  • Benzotriazine synthesis through diazotization and coupling reactions.

  • Integration of these intermediates through a condensation reaction in the presence of suitable reagents such as acetic anhydride or ammonium acetate under controlled conditions.

Industrial Production Methods: For large-scale production, methods optimizing the yield and purity are employed. Techniques such as continuous flow synthesis and microwave-assisted synthesis might be explored to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reductive conditions can alter the thiazole ring, affecting the overall reactivity.

  • Substitution: : Electrophilic or nucleophilic substitutions can occur, particularly at the thiazole and benzotriazine rings, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Use of reducing agents such as sodium borohydride.

  • Substitution: : Conditions may include the use of halogens, organometallics, or specific catalysts to facilitate the reaction.

Major Products Formed: The reactions typically yield modified thiazole or benzotriazine derivatives, which can have significantly altered biological or chemical properties.

Scientific Research Applications

Chemistry

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide serves as a building block in the synthesis of more complex molecules. It is utilized in studying reaction mechanisms due to its unique structural features.

Biology

The compound has been investigated for its role as a biochemical probe to study enzyme interactions and cellular pathways. It may influence enzyme activity through competitive inhibition or allosteric modulation.

Medicine

Research indicates potential therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest that the compound may inhibit pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies show promise in targeting cancer cell lines by inducing apoptosis through specific signaling pathways.

Industry

In industrial applications, this compound is being explored for:

  • Development of new materials with enhanced properties.
  • Use as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Research published in Pharmacology Reports indicated that this compound could reduce inflammation markers in vitro by inhibiting NF-kB signaling pathways. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Mechanism of Action

The compound exerts its effects primarily through inhibition mechanisms, where it binds to active sites of enzymes or receptors, preventing their normal function. The exact molecular targets may include kinase enzymes or other regulatory proteins involved in critical cellular pathways. By blocking these targets, the compound can modulate biological processes, leading to potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physical Properties

Compound Molecular Weight Key Substituents Hydrogen-Bonding Motifs Planar Angle (Thiazole vs. Aryl/Benzotriazinone)
Target compound ~361.3 g/mol 4-carbamoylmethyl, benzotriazinone Predicted: N–H⋯O, C=O⋯H–N Not reported
2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenyl-thiazol-2-yl)-acetamide () ~351.3 g/mol 4-phenyl, benzotriazinone Likely similar to target compound Not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () ~303.2 g/mol 3,4-dichlorophenyl $ R_2^2(8) $ dimer via N–H⋯N 61.8°

Hydrogen-Bonding and Graph-Set Analysis

The benzotriazinone moiety’s carbonyl and triazine nitrogen atoms are strong hydrogen-bond acceptors, while the carbamoylmethyl group provides both donor (NH$2$) and acceptor (C=O) sites. This multi-donor/acceptor profile contrasts with simpler analogs like ’s compound, which relies solely on the thiazole N–H for hydrogen bonding. Graph-set analysis () predicts higher-order motifs (e.g., $ R3^3(12) $) for the target compound due to its increased hydrogen-bonding capacity .

Biological Activity

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thiazole ring and a benzotriazine moiety, which are known to contribute to various biological activities. Its molecular formula is C15H15N5O3SC_{15}H_{15}N_{5}O_{3}S with a molecular weight of approximately 409.5 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₅N₅O₃S
Molecular Weight409.5 g/mol
CAS Number2137597-83-0

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzotriazine structures often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as amikacin .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related compounds have demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

Inflammation is a common pathway in various diseases, including cancer and autoimmune disorders. Some studies have indicated that thiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound may involve several biochemical pathways:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor affecting metabolic pathways relevant to disease processes.
  • Signal Transduction Modulation : By influencing signal transduction pathways such as STAT (Signal Transducer and Activator of Transcription), it may alter cellular responses to stimuli.
  • Reactive Oxygen Species (ROS) Scavenging : Compounds with similar structures often exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study on thiazole derivatives reported MIC values as low as 0.9 µg/mL against Escherichia coli, showcasing their potent antibacterial properties .
  • Antitumor Mechanisms : Research focusing on benzotriazine derivatives revealed their capacity to inhibit topoisomerase II activity at concentrations significantly lower than standard chemotherapeutics like etoposide .
  • Inflammation Studies : Investigations into the anti-inflammatory effects of thiazole derivatives demonstrated a reduction in cytokine levels in animal models of inflammation .

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